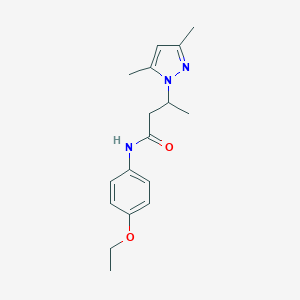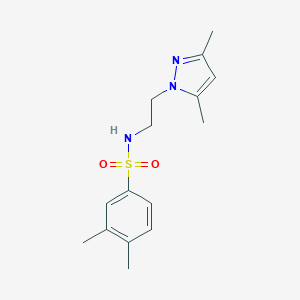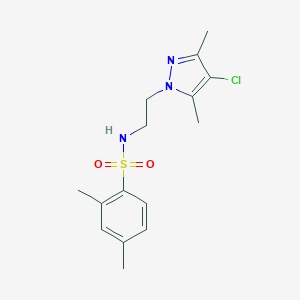
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide, also known as DPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of gene expression, and the regulation of inflammation and immune responses. In particular, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. Finally, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in various experiments. Additionally, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has been shown to have low toxicity in vitro, making it a promising candidate for further investigation as an anticancer agent. However, one of the limitations of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the investigation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide, including the further exploration of its potential as an anticancer agent, the synthesis of novel derivatives with improved solubility and bioactivity, and the investigation of its potential applications in material science and analytical chemistry. Additionally, the elucidation of the mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide and its effects on various signaling pathways could lead to the development of novel therapeutic strategies for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide involves the reaction of 4-ethoxybenzaldehyde with 3,5-dimethylpyrazole in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then reacted with 1-bromo-3-chloropropane in the presence of triethylamine, followed by the reaction with butanoyl chloride in the presence of triethylamine and pyridine. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In analytical chemistry, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has been used as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography.
Propriétés
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-5-22-16-8-6-15(7-9-16)18-17(21)11-14(4)20-13(3)10-12(2)19-20/h6-10,14H,5,11H2,1-4H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEVQBDXGVGKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)N2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497259.png)
![2,4,6-trimethyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497260.png)
![[(4-Chlorophenyl)sulfonyl][2-(3,4,5-trimethylpyrazolyl)ethyl]amine](/img/structure/B497262.png)

![N-[2-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-3,4-dimethyl-benzenesulfonamide](/img/structure/B497267.png)
![3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497268.png)
![4-Chloro-N-[2-(3,5-dimethyl-[1,2,4]triazol-1-yl)-propyl]-benzenesulfonamide](/img/structure/B497270.png)
![4-Methyl-N-(2-[1,2,4]triazol-1-yl-propyl)-benzenesulfonamide](/img/structure/B497272.png)
![3,4-Dimethyl-N-(2-[1,2,4]triazol-1-yl-propyl)-benzenesulfonamide](/img/structure/B497273.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B497276.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B497277.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B497278.png)

